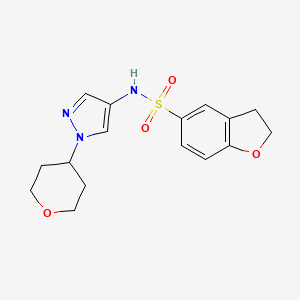

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The tetrahydro-2H-pyran-4-yl component of the molecule is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

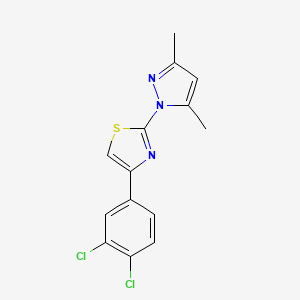

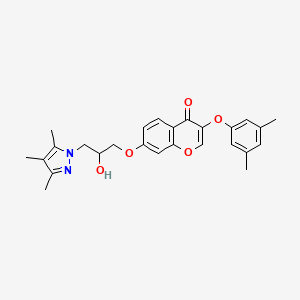

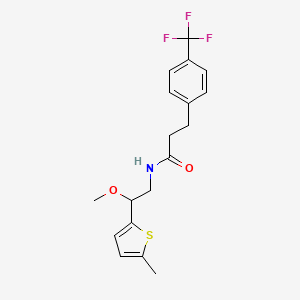

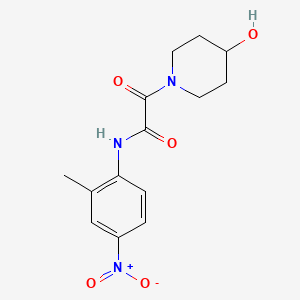

Molecular Structure Analysis

The molecule contains several interesting structural features, including a pyrazole ring, a tetrahydropyran ring, and a dihydrobenzofuran ring. These rings could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Environmental Presence and Human Exposure

Perfluorinated Sulfonamides in Indoor and Outdoor Air

A comprehensive survey conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air. This study provides insights into the environmental presence of PFASs and their potential for human exposure through inhalation and dust ingestion. The findings highlight the indoor air as a significant source of PFASs to the outdoor environment, with implications for environmental pollution and human health risks associated with exposure to these compounds (Shoeib et al., 2005).

Health Implications

Sulfonamides and Hypersensitivity Reactions

Research has explored the association between sulfonamide drugs and allergic reactions, including hypersensitivity. A study on the prominence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions revealed that individuals with this phenotype might be at a higher risk for developing adverse reactions to sulfonamides. This suggests that genetic factors can influence the risk of drug-induced hypersensitivity, providing a basis for personalized medicine approaches in treating or preventing allergic reactions to sulfonamides (Rieder et al., 1991).

Ecological and Human Health Risk Assessment

Polyfluoroalkyl Chemicals and Human Health

A pilot study in Catalonia, Spain, measured the levels of 13 fluorinated organic compounds (FOCs), including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), in the blood of residents. The study aimed to assess the implications of FOC exposure for human health. The results indicated widespread exposure to these compounds, with PFOS and PFOA being the most prevalent. This research contributes to understanding the ecological and human health risks posed by persistent organic pollutants, including sulfonamide-related compounds, and underscores the need for continued monitoring and evaluation of their health impacts (Ericson et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-24(21,15-1-2-16-12(9-15)3-8-23-16)18-13-10-17-19(11-13)14-4-6-22-7-5-14/h1-2,9-11,14,18H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPPHPXXQIZUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)

![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)

![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)